molecular formula C21H20O B11938690 Phenol, 4-(1,1-diphenylpropyl)- CAS No. 102319-34-6

Phenol, 4-(1,1-diphenylpropyl)-

Cat. No.: B11938690
CAS No.: 102319-34-6
M. Wt: 288.4 g/mol
InChI Key: WCZMVGKSMRHGKA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(1,1-diphenylpropyl)- typically involves the alkylation of phenol with 1,1-diphenylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:

Phenol+1,1-diphenylpropyl chloridePhenol, 4-(1,1-diphenylpropyl)-+HCl\text{Phenol} + \text{1,1-diphenylpropyl chloride} \rightarrow \text{Phenol, 4-(1,1-diphenylpropyl)-} + \text{HCl} Phenol+1,1-diphenylpropyl chloride→Phenol, 4-(1,1-diphenylpropyl)-+HCl

Industrial Production Methods

In an industrial setting, the production of Phenol, 4-(1,1-diphenylpropyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as Lewis acids can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(1,1-diphenylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and meta positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 4-(1,1-diphenylpropyl)quinone.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of Phenol, 4-(1,1-diphenylpropyl)-.

Scientific Research Applications

Phenol, 4-(1,1-diphenylpropyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenol, 4-(1,1-diphenylpropyl)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic ring can interact with hydrophobic regions of cellular membranes, affecting membrane fluidity and function. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Phenol, 4-(1,1-diphenylpropyl)- can be compared with other phenol derivatives such as:

    Phenol, 4-(1,1-dimethylpropyl)-: Similar structure but with a different alkyl group, leading to variations in chemical reactivity and biological activity.

    Phenol, 4-(1,1-diphenylethyl)-: Another similar compound with a shorter alkyl chain, affecting its physical and chemical properties.

The uniqueness of Phenol, 4-(1,1-diphenylpropyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenol derivatives.

Properties

CAS No.

102319-34-6

Molecular Formula

C21H20O

Molecular Weight

288.4 g/mol

IUPAC Name

4-(1,1-diphenylpropyl)phenol

InChI

InChI=1S/C21H20O/c1-2-21(17-9-5-3-6-10-17,18-11-7-4-8-12-18)19-13-15-20(22)16-14-19/h3-16,22H,2H2,1H3

InChI Key

WCZMVGKSMRHGKA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)O

Origin of Product

United States

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